molecular formula C15H24ClNO2 B1456141 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-12-4

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456141
CAS RN: 1220019-12-4
M. Wt: 285.81 g/mol
InChI Key: RUCLLWHQPMBTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride”, also known as EPEP or HCl, is a chemical compound with a molecular formula of C15H24ClNO2. It has a molecular weight of 285.81 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H24ClNO2 . The average mass is 285.810 Da and the monoisotopic mass is 285.149567 Da .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the chemical synthesis of piperidine derivatives, including compounds similar to 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, has been extensive. Studies have focused on the development of novel synthetic routes, exploring the chemical reactivity and potential modifications to enhance biological activity. For example, the synthesis of various piperidone derivatives through Mannich reaction demonstrates the versatility of piperidine scaffolds in chemical synthesis, aiming at potential pharmacological applications (Rameshkumar et al., 2003).

Biological Activities

Several studies have investigated the biological activities of piperidine derivatives, highlighting their potential in medicinal chemistry:

  • Antidepressant activity has been observed in piperidine derivatives, suggesting their utility in developing new therapeutic agents for mental health disorders (Balsamo et al., 1987).
  • The cytotoxic and anticancer properties of specific piperidine analogs have been identified, offering a foundation for novel oncology treatments (Dimmock et al., 1998).
  • Antiplatelet and antimicrobial activities have also been associated with certain piperidine compounds, expanding the scope of their potential therapeutic applications (Mazzei et al., 1990).

Potential Therapeutic Applications

The exploration of piperidine derivatives in drug development has been a significant area of interest. Research indicates their potential as antitussive agents, demonstrating effectiveness in treating cough and related respiratory conditions (Liu et al., 2020). Furthermore, the protective effects against bronchial hyperreactivity point towards their applicability in managing asthma and other respiratory disorders (Maesen et al., 2004).

Biochemical Analysis

Biochemical Properties

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cholinesterase receptors, particularly acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in the nervous system . The interaction with AChE involves binding to the catalytic site, thereby inhibiting the enzyme’s activity and leading to an accumulation of acetylcholine . This inhibition can have various downstream effects on neurotransmission and muscle function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance cholinergic signaling . This can result in improved cognitive function and memory. Additionally, the compound’s impact on gene expression includes the upregulation of genes involved in synaptic plasticity and neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of acetylcholinesterase, it prevents the hydrolysis of acetylcholine . This binding interaction is facilitated by the compound’s structural compatibility with the enzyme’s catalytic site. The inhibition of acetylcholinesterase leads to prolonged cholinergic signaling, which can have various physiological effects, including enhanced neurotransmission and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged cholinergic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, it can lead to toxic effects, including muscle weakness, respiratory distress, and convulsions . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound on the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, particularly in the nervous system, where it exerts its cholinergic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can also be found in the synaptic cleft, where it interacts with acetylcholinesterase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

properties

IUPAC Name

2-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-8-3-4-9-15(14)18-12-10-13-7-5-6-11-16-13;/h3-4,8-9,13,16H,2,5-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLLWHQPMBTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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